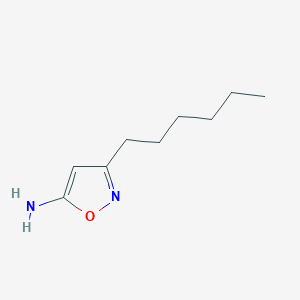

3-Hexyl-1,2-oxazol-5-amine

Beschreibung

Historical Context and Significance of Oxazole (B20620) and Isoxazole (B147169) Scaffolds in Academic Research

The oxazole and isoxazole five-membered heterocyclic rings, each containing at least one nitrogen and one other heteroatom, have long captured the attention of chemists. Their unique structural and electronic properties make them versatile building blocks in organic synthesis. These scaffolds are present in a wide array of natural products and synthetically developed compounds, exhibiting a broad spectrum of biological activities. This has established them as privileged structures in medicinal chemistry and agrochemical research. semanticscholar.orgacs.org

The significance of these scaffolds is underscored by their presence in numerous marketed drugs and their role as key intermediates in the synthesis of complex molecules. acs.org The ability of the oxazole and isoxazole rings to participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, allows for the fine-tuning of the pharmacological profiles of derivative compounds. Research has continually explored the synthesis of diverse oxazole and isoxazole derivatives to create libraries of compounds for screening against various biological targets.

Importance of 1,2-Oxazol-5-amine Derivatives as Chemical Building Blocks and Pharmacophores

Within the isoxazole family, derivatives of 1,2-oxazol-5-amine are of particular importance. The amine group at the 5-position provides a crucial handle for further chemical modifications, allowing for the construction of more complex molecules through reactions such as acylation and alkylation. This makes 1,2-oxazol-5-amine derivatives valuable building blocks in combinatorial chemistry and targeted synthesis.

From a medicinal chemistry perspective, the 1,2-oxazol-5-amine moiety is considered a significant pharmacophore. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The arrangement of a hydrogen bond donor (the amine group) and a hydrogen bond acceptor (the ring nitrogen) in a defined spatial orientation makes the 1,2-oxazol-5-amine scaffold a candidate for interacting with various biological macromolecules, including enzymes and receptors.

Overview of Research Trajectories for 3-Substituted 1,2-Oxazol-5-amine Compounds

Research into 3-substituted 1,2-oxazol-5-amine compounds has largely focused on understanding the structure-activity relationships (SAR) by modifying the substituent at the 3-position. The nature of this substituent can significantly influence the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which in turn affect its pharmacokinetic and pharmacodynamic profile.

For instance, the introduction of an alkyl chain, such as the hexyl group in 3-Hexyl-1,2-oxazol-5-amine, is known to increase the lipophilicity of the molecule. This property is a critical determinant of a compound's ability to cross biological membranes, a key factor in drug absorption and distribution. nih.govmdpi.com The high lipophilicity of this compound, owing to its long alkyl chain, suggests a potential for enhanced membrane permeability.

The table below provides a comparative overview of the molecular properties of this compound and a related, smaller 3-alkyl substituted analogue, 3-methyl-1,2-oxazol-5-amine.

| Property | This compound | 3-Methyl-1,2-oxazol-5-amine |

| CAS Number | 1378851-83-2 | 14678-02-5 |

| Molecular Formula | C₉H₁₆N₂O | C₄H₆N₂O |

| Molecular Weight | 168.24 g/mol | 98.11 g/mol |

| Nature of 3-Substituent | Hexyl (C6H13) | Methyl (CH3) |

| Predicted Lipophilicity | High | Moderate |

| Potential Implication | Enhanced membrane permeability | - |

Data sourced from publicly available chemical databases.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hexyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-2-3-4-5-6-8-7-9(10)12-11-8/h7H,2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQMIPHJIRGIJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=NOC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Hexyl 1,2 Oxazol 5 Amine and Analogues

Classical and Contemporary Approaches to 1,2-Oxazole Ring Formation

The construction of the 1,2-oxazole ring is a foundational step in the synthesis of the target compound and its analogues. The two most prominent pathways for forming this heterocyclic system are the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the reaction of hydroxylamine with a three-carbon component, such as an α,β-unsaturated ketone or a 1,3-diketone nih.gov.

Cyclodehydration Strategies for Oxazole (B20620) Synthesis

Cyclodehydration is a key process in the formation of oxazole rings from acyclic precursors. In the context of 1,2-oxazoles (isoxazoles), this typically occurs as the final step in the reaction between a 1,3-dicarbonyl compound and hydroxylamine. The initial condensation reaction forms an intermediate, which then undergoes intramolecular cyclization and subsequent dehydration (loss of a water molecule) to yield the aromatic 1,2-oxazole ring nih.gov.

Milder, more contemporary cyclodehydration methods have also been developed for the synthesis of related 1,3-oxazoles, which can be adapted conceptually. For instance, reagents like diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) have proven effective for the mild and efficient cyclization of β-hydroxy amides to oxazolines, which are precursors to oxazoles organic-chemistry.org. These methods often provide high yields and are compatible with a wide range of functional groups organic-chemistry.org.

Oxidative Aromatization of Oxazolines to Oxazoles

The conversion of a 1,2-oxazoline (an isoxazoline, or dihydroisoxazole) to the corresponding aromatic 1,2-oxazole is a crucial aromatization step. This transformation is an oxidation reaction that introduces a double bond into the ring. A general and effective protocol for this conversion has been developed, particularly for the synthesis of 3-aminoisoxazoles from 3-aminoisoxazoline precursors. This method often employs an iodine-mediated oxidation process to achieve the aromatization in high yields acs.org.

Similarly, for 1,3-oxazoles, a one-pot protocol has been developed that combines cyclodehydration of a β-hydroxy amide with subsequent dehydrogenation (oxidation) using reagents such as bromotrichloromethane and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to form the oxazole ring directly organic-chemistry.org.

General Synthetic Routes for 3-Amino-1,2-oxazoles

There are limited methodologies specifically for the synthesis of N-substituted 3-amino-1,2-oxazoles acs.org. A significant advancement in this area is a novel two-step procedure that allows for the creation of diverse analogues. This method begins with readily available 3-bromoisoxazolines, which react with a variety of primary and secondary amines in the presence of a base. This addition-elimination reaction affords 3-aminoisoxazolines. The subsequent oxidation of these intermediates, as described previously, provides the target 3-amino-1,2-oxazoles in consistently high yields acs.org. This approach is notable for its reliability and broad scope, tolerating functionalities such as amides, secondary amines, and primary alcohols acs.org.

The table below summarizes the results of this two-step synthesis with various amines.

| Entry | Amine | Product | Yield (%) |

| 1 | Morpholine | 3-(Morpholin-4-yl)-5-phenyl-1,2-oxazole | 89 |

| 2 | Benzylamine | 3-(Benzylamino)-5-phenyl-1,2-oxazole | 95 |

| 3 | Aniline | 3-(Phenylamino)-5-phenyl-1,2-oxazole | 85 |

| 4 | Piperidine | 3-(Piperidin-1-yl)-5-phenyl-1,2-oxazole | 93 |

| 5 | N-Methylbenzylamine | 3-(Benzyl(methyl)amino)-5-phenyl-1,2-oxazole | 96 |

| Data derived from a novel two-step procedure for 3-amino-5-substituted-isoxazoles. acs.org |

Targeted Synthesis of 3-Alkyl-1,2-oxazol-5-amine Derivatives

To synthesize the specific target molecule, 3-Hexyl-1,2-oxazol-5-amine, strategies must be employed to introduce both the alkyl group at the 3-position and the amino group at the 5-position.

Specific Precursors and Reaction Conditions for Alkyl-Substituted Oxazol-5-amines

The synthesis of 5-amino-1,2-oxazole derivatives can be achieved through various routes, often involving the reaction of hydroxylamine with precursors containing a nitrile group. For example, the condensation of hydroxylamine with β-enamino ketoesters can lead to the formation of regioisomeric 1,2-oxazole derivatives nih.gov. To obtain an alkyl-substituted oxazole, the precursor must contain the desired alkyl moiety.

One established pathway involves the reaction of β-keto esters with N,N-dimethylformamide dimethylacetal to create cycloaminyl β-enamino ketoesters. A subsequent cycloaddition reaction with hydroxylamine can then form the 1,2-oxazole ring nih.gov. The specific substitution pattern is determined by the structure of the initial β-keto ester.

Methodologies for Introducing the n-Hexyl Moiety at the 3-Position

Introducing the n-hexyl group at the 3-position of the 1,2-oxazole ring requires the use of a starting material that already contains this specific alkyl chain.

Two primary strategies for constructing the 1,2-oxazole ring can be adapted for this purpose nih.gov:

Reaction with Hydroxylamine : A three-carbon precursor containing the n-hexyl group, such as a 1,3-diketone or a β-keto ester with a hexyl substituent, can be reacted with hydroxylamine hydrochloride. The hexyl group would need to be positioned appropriately on the carbon backbone to ensure it becomes the substituent at the 3-position of the final heterocyclic ring.

1,3-Dipolar Cycloaddition : This approach would involve the reaction of a nitrile oxide bearing an n-hexyl group with an alkyne. The regioselectivity of the cycloaddition would determine the final position of the substituents on the 1,2-oxazole ring.

The table below outlines potential precursors for introducing the n-hexyl group via these established methods.

| Synthetic Method | Key Precursor for n-Hexyl Group | Co-reactant |

| Reaction with Hydroxylamine | Hexyl-substituted 1,3-diketone | Hydroxylamine hydrochloride |

| 1,3-Dipolar Cycloaddition | Hexyl-substituted nitrile oxide | Alkyne |

Advanced Synthetic Techniques and Novel Reagents in Oxazole Chemistry

Modern organic synthesis has moved towards more efficient, safer, and scalable methods for the construction of complex molecules. researchgate.net For oxazole and isoxazole (B147169) derivatives, this includes the adoption of flow chemistry, the use of solid-supported reagents, and the application of powerful cycloaddition reactions. These techniques offer significant advantages over traditional batch processing, such as improved reaction control, enhanced safety, and easier purification. researchgate.netijpsonline.com

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, has emerged as a transformative technology in organic synthesis. researchgate.net This approach offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. researchgate.net

The synthesis of oxazole and isoxazole derivatives has benefited from this technology. For instance, continuous flow processes have been developed for the synthesis of 1,3,4-oxadiazoles, a related heterocycle, via iodine-mediated oxidative cyclization in a heated packed-bed reactor. nih.gov This method allows for short residence times (as low as 10 minutes) and high yields (up to 93%), demonstrating the efficiency of flow systems. nih.gov Similarly, the photochemical transposition of isoxazoles to oxazoles has been successfully implemented in a continuous flow process, enabling a rapid and mild route to various di- and trisubstituted oxazoles. organic-chemistry.org Researchers have also reported the continuous flow synthesis of trisubstituted isoxazoles through a three-step sequence involving oximation, chlorination, and cycloaddition, highlighting the potential for multi-step flow processes. researchgate.net

Table 1: Comparison of Batch vs. Flow Chemistry for Heterocycle Synthesis

| Feature | Conventional Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and mixing. researchgate.net |

| Safety | Higher risk with exothermic reactions and hazardous reagents. | Enhanced safety due to small reaction volumes and better heat dissipation. researchgate.net |

| Scalability | Often challenging and requires process re-optimization. | More straightforward scalability by running the system for longer durations. nih.gov |

| Productivity | Limited by vessel size and reaction/workup time. | High throughput and potential for automated, continuous production. nih.gov |

| Purity & Yield | By-product formation can be significant. | Often results in higher yields and purity due to precise control. researchgate.netijpsonline.com |

Polymer-supported synthesis, a cornerstone of solid-phase organic synthesis (SPOS), facilitates the preparation of compound libraries and simplifies purification processes. In this strategy, reagents or substrates are immobilized on a solid polymer support, allowing for the use of excess reagents to drive reactions to completion. nih.gov Unreacted reagents and by-products are then easily removed by simple filtration and washing of the polymer resin.

This methodology has been applied to the synthesis of oxazole derivatives. A notable example is the use of a polymer-supported tosylmethyl isocyanide (TosMIC) reagent. researchgate.net This solid-phase approach provides a practical alternative for the van Leusen oxazole synthesis, a well-established method for creating 5-substituted oxazoles from aldehydes. nih.gov The immobilization of the TosMIC reagent simplifies the workup, as the resin-bound components can be filtered off, leaving the desired oxazole product in solution. researchgate.net Furthermore, polymer-supported syntheses have been developed for various heterocyclic systems, including 1,2,4-triazoles derived from polymer-bound 1,3-oxazolium-5-olates, demonstrating the versatility of this approach for creating diverse heterocyclic structures. helsinki.firesearchgate.net

The 1,3-dipolar cycloaddition is a powerful and versatile reaction for constructing five-membered heterocyclic rings, including isoxazoles (1,2-oxazoles) and oxazoles (1,3-oxazoles). researchgate.netnsc.ruyoutube.com This reaction involves the combination of a 1,3-dipole (a three-atom species with a separated positive and negative charge) and a dipolarophile (typically an alkene or alkyne). youtube.com

For the synthesis of isoxazoles, a common strategy is the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). youtube.comresearchgate.net This cycloaddition is a key step in producing a wide array of substituted isoxazoles and isoxazolines. nsc.ruresearchgate.net The regioselectivity of the reaction can often be influenced by the electronic properties of the substituents on both the dipole and the dipolarophile. researchgate.netyoutube.com While this method is a primary route to isoxazoles, tandem reactions involving an initial Diels-Alder cycloaddition of 1,3,4-oxadiazoles can generate an intermediate 1,3-dipole (a carbonyl ylide), which then undergoes a subsequent intramolecular 1,3-dipolar cycloaddition to form complex fused-ring systems containing an oxazole-like structure. nih.gov

Table 2: Examples of 1,3-Dipoles and Resulting Heterocycles

| 1,3-Dipole | Dipolarophile | Resulting Heterocycle |

|---|---|---|

| Nitrile Oxide | Alkyne | Isoxazole youtube.com |

| Azide | Alkyne | Triazole youtube.com |

| Nitrile Imine | Alkyne | Pyrazole youtube.com |

Purification and Characterization Methodologies in Organic Synthesis

Following the synthesis of this compound or its analogues, rigorous purification and characterization are essential to confirm the identity and purity of the final compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Purification: The primary method for purifying crude reaction mixtures in oxazole synthesis is column chromatography over silica gel. researchgate.netresearchgate.netijpbs.com This technique separates the desired product from unreacted starting materials, reagents, and by-products based on differential adsorption to the stationary phase. The choice of solvent system (eluent), such as a mixture of n-Hexane and Ethyl acetate, is critical for achieving good separation. researchgate.netijpbs.com After separation, the solvent is removed, often using a rotary evaporator, to yield the purified compound. researchgate.netnih.gov Recrystallization from a suitable solvent, like hexane, can be used as a final purification step to obtain the product in crystalline form. researchgate.netijpbs.com The progress of the purification is monitored by Thin Layer Chromatography (TLC). researchgate.netijpbs.com

Characterization: Once purified, the structure and identity of the synthesized oxazole derivative are confirmed using a suite of analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are arguably the most powerful tools for structural elucidation. They provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's carbon-hydrogen framework and the position of substituents. mdpi.comijpbs.comnih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions, confirming the molecular formula. researchgate.netnih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of specific functional groups in the molecule by detecting the absorption of infrared radiation at characteristic frequencies. nih.gov

Melting Point Determination: The melting point of a solid compound is a key physical property that serves as an indicator of its purity. A sharp and defined melting point range typically suggests a pure substance. researchgate.netijpbs.com

Elemental Analysis: This analysis provides the percentage composition of elements (e.g., C, H, N), which is compared against the theoretical values calculated from the proposed molecular formula to further verify the compound's identity. ijpbs.comnih.gov

Structure Activity Relationship Sar Studies of 3 Hexyl 1,2 Oxazol 5 Amine Derivatives

Influence of the 3-Alkyl Chain Length and Branching on Biological Activity Profiles

The nature of the alkyl substituent at the 3-position of the 1,2-oxazol-5-amine ring system is a significant determinant of biological activity. Research into related heterocyclic compounds, such as 2-halophenylalkyl-2-oxazolines, has demonstrated that the length of the alkyl chain can influence the outcomes of chemical reactions and, by extension, the biological properties of the resulting molecules. nih.gov While direct SAR studies on a homologous series of 3-alkyl-1,2-oxazol-5-amines with varying chain lengths are not extensively documented in the reviewed literature, general principles of medicinal chemistry suggest that modulating the lipophilicity through changes in alkyl chain length can significantly impact cell membrane permeability and interaction with biological targets.

The introduction of branching in the alkyl chain can also have a profound effect on the activity profile. For instance, the presence of a tert-butyl group at the 3-position has been noted in synthesized isoxazole (B147169) derivatives. nih.gov Branching can influence the steric profile of the molecule, potentially leading to enhanced selectivity for a particular biological target by favoring or preventing specific binding orientations.

Table 1: Hypothetical Influence of 3-Alkyl Chain Modifications on Biological Activity

| Modification of 3-Hexyl Group | Expected Impact on Lipophilicity | Potential Effect on Biological Activity |

| Shorter alkyl chain (e.g., propyl) | Decrease | May alter target binding and reduce non-specific interactions. |

| Longer alkyl chain (e.g., octyl) | Increase | Could enhance membrane permeability but may also increase toxicity. |

| Introduction of branching (e.g., iso-hexyl) | Minor change | May introduce steric hindrance, affecting target recognition. |

| Cycloalkyl substituent (e.g., cyclohexyl) | Increase | Introduces conformational rigidity, potentially improving binding affinity. |

Comparative Analysis of Different Substituents at the 3-Position of the 1,2-Oxazol-5-amine Scaffold

A broader examination of substituents at the 3-position of the isoxazole ring reveals a wide tolerance for chemical diversity, which has been exploited to modulate biological activity. Structure-activity relationship studies on various isoxazole-containing compounds have shown that both electron-donating and electron-withdrawing groups can be accommodated, often leading to distinct biological outcomes. researchgate.netnih.gov

Table 2: Comparative Biological Activities of 3-Substituted 1,2-Oxazol-5-amine Analogues (Illustrative)

| 3-Position Substituent | Nature of Substituent | Observed or Expected Biological Activity Profile |

| Hexyl | Aliphatic, Lipophilic | Baseline activity for comparison. |

| Phenyl | Aromatic | Potential for enhanced activity through aromatic interactions. |

| 4-Chlorophenyl | Aromatic, Electron-withdrawing | May increase potency due to favorable electronic and steric effects. nih.gov |

| Thiophene | Heteroaromatic | Can improve antimicrobial activity. nih.gov |

Role of the 5-Amino Group in Modulating Biological Activity

The 5-amino group is a crucial functional group that significantly influences the chemical and biological properties of the 1,2-oxazol-5-amine scaffold. This group can act as a hydrogen bond donor and a basic center, enabling interactions with various biological macromolecules. mdpi.com The reactivity of the 5-amino group in isoxazoles has been a subject of study, with some reports indicating that it can exhibit unique chemical behavior compared to typical primary amines. nih.gov

Conformational Analysis and its Implications for SAR

The three-dimensional conformation of 3-Hexyl-1,2-oxazol-5-amine and its derivatives is a key factor in determining their interaction with biological targets. Conformational analysis of oxazole-containing compounds has been a subject of interest to understand their preferred spatial arrangements. researchgate.net The flexibility of the 3-hexyl chain allows the molecule to adopt multiple conformations. The preferred conformation for biological activity will be the one that best fits the binding site of the target macromolecule.

Applications in Chemical Biology and Drug Discovery Research

Utilization as Probes for Biological Systems

The development of small molecule probes is crucial for elucidating complex biological pathways and identifying new drug targets. While there is no specific literature describing the use of 3-Hexyl-1,2-oxazol-5-amine as a biological probe, the general characteristics of the 1,2-oxazol-5-amine scaffold suggest potential avenues for such applications. The amine functionality offers a reactive handle for the attachment of reporter groups, such as fluorophores or biotin, which would be essential for a probe's function in tracking and identifying interactions within a biological system. The hexyl group imparts lipophilicity, which could influence the compound's cell permeability and localization, a key consideration in probe design.

Role as Lead Compounds for Further Medicinal Chemistry Optimization

A lead compound is a chemical starting point for the process of drug development. The 1,2-oxazole (isoxazole) ring is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial and anticancer effects. The general class of amino-oxazoles has been explored for the development of new therapeutic agents.

For this compound to serve as a lead compound, it would typically have demonstrated some level of desired biological activity in an initial screen. Medicinal chemists would then systematically modify its structure to improve potency, selectivity, and pharmacokinetic properties. The optimization strategy for this compound could involve:

Modification of the hexyl group: Altering the length, branching, or introducing cyclic structures to explore the impact on target binding and metabolic stability.

Substitution on the oxazole (B20620) ring: Introducing various substituents at the C4 position to modulate electronic properties and steric interactions.

Derivatization of the 5-amino group: Converting the amine to amides, sulfonamides, or other functional groups to investigate their influence on activity and physicochemical properties.

The goal of such optimization would be to enhance the therapeutic potential of the initial lead structure.

Development as Building Blocks in Combinatorial Chemistry and Chemical Library Synthesis

Combinatorial chemistry is a powerful technique for rapidly generating large libraries of diverse compounds for high-throughput screening. The structure of this compound makes it a potentially useful building block for the synthesis of such libraries. The primary amino group at the 5-position serves as a versatile synthetic handle, allowing for a variety of chemical transformations.

For instance, the amine can readily react with a diverse set of reagents, including:

Carboxylic acids and their derivatives (e.g., acid chlorides, anhydrides) to form a library of amides.

Aldehydes and ketones to generate Schiff bases, which can be further reduced to secondary amines.

Isocyanates and isothiocyanates to produce ureas and thioureas.

By employing this compound as a core scaffold and reacting it with a collection of diverse building blocks, a large and structurally varied chemical library could be constructed. This library could then be screened against various biological targets to identify novel hit compounds.

Data on this compound and Related Scaffolds

| Feature | Information |

| Compound Name | This compound |

| Potential as Biological Probe | The 5-amino group allows for conjugation to reporter molecules. The hexyl chain influences lipophilicity and cellular uptake. |

| Potential as Lead Compound | The 1,2-oxazol-5-amine core is a known pharmacophore. The hexyl and amino groups are sites for medicinal chemistry optimization to improve efficacy and ADMET properties. |

| Potential as Building Block | The primary amine is a versatile functional group for creating diverse chemical libraries through reactions with various electrophiles. |

Computational Chemistry and Cheminformatics Approaches

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Hexyl-1,2-oxazol-5-amine, docking studies would be instrumental in identifying potential protein targets. This process involves inserting the 3D structure of the compound into the binding site of a target protein and calculating the binding affinity based on scoring functions. For instance, if targeting a specific enzyme, docking could reveal key hydrogen bonds, hydrophobic interactions, or electrostatic interactions between the amine or oxazole (B20620) groups of the ligand and the amino acid residues of the enzyme's active site.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-target interaction. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose from docking. For this compound, an MD simulation could reveal conformational changes in both the ligand and the target protein upon binding, providing a more accurate estimation of the binding free energy and the durability of the interaction.

| Computational Technique | Application to this compound | Potential Insights |

| Molecular Docking | Prediction of binding mode and affinity to various protein targets. | Identification of key interacting residues; initial screening of potential biological targets. |

| Molecular Dynamics | Simulation of the ligand-protein complex over time. | Assessment of binding stability; understanding of conformational changes upon binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with known biological activities would be required. Various molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight) and topological indices, would be calculated for each compound.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of new, untested compounds, including this compound itself or its derivatives. This approach is highly valuable for prioritizing which compounds to synthesize and test, thereby saving time and resources.

| QSAR Component | Description | Relevance to this compound |

| Molecular Descriptors | Numerical representations of a molecule's properties. | Quantifying the chemical features of the hexyl chain, oxazole ring, and amine group. |

| Statistical Model | Mathematical equation linking descriptors to activity. | Predicting the biological activity of novel derivatives based on their structural features. |

| Training Set | A collection of molecules with known activities. | Essential for building a predictive and reliable QSAR model for this class of compounds. |

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, involves the use of computational methods to screen large libraries of chemical compounds against a specific biological target. This approach can be broadly categorized into ligand-based and structure-based virtual screening. If a set of active compounds with a similar scaffold to this compound is known, but the target is not, ligand-based methods like shape similarity or pharmacophore modeling can be used to screen for other potentially active molecules.

Conversely, if the 3D structure of the target protein is known, structure-based virtual screening, which heavily relies on molecular docking, can be employed. A virtual library can be designed around the this compound core structure by systematically modifying the hexyl chain or substituting the amine group. This library can then be screened in silico to identify derivatives with potentially improved binding affinity or other desirable properties. This process allows for the rapid exploration of chemical space and the identification of promising lead candidates for further development.

| Screening Approach | Methodology | Application in the Context of this compound |

| Ligand-Based | Uses information from known active ligands. | Identifying compounds with similar features to a known active oxazole derivative. |

| Structure-Based | Requires the 3D structure of the biological target. | Docking a virtual library of this compound analogs into a target's binding site. |

| Virtual Library Design | Creating a diverse set of related compounds in silico. | Exploring the structure-activity relationship by generating and evaluating novel derivatives. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.